4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid
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Overview
Description
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is a complex organic compound that features a combination of aromatic rings, carboxyl groups, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-carboxyaniline with a thienyl-containing ketone under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amination and oxidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-furyl)ethyl)amino)benzoic acid
- 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-pyridyl)ethyl)amino)benzoic acid
Uniqueness
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
303104-66-7 |
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Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[[1-(4-carboxyanilino)-2-oxo-2-thiophen-2-ylethyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c23-17(16-2-1-11-28-16)18(21-14-7-3-12(4-8-14)19(24)25)22-15-9-5-13(6-10-15)20(26)27/h1-11,18,21-22H,(H,24,25)(H,26,27) |
InChI Key |
LOLFXYXYSWVGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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